

Unveiling the Cross-Species Conservation of the Cdk5i Peptide: A Comparative Guide

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Compound of Interest

Compound Name: Cdk5i peptide

Cat. No.: B12361140

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cyclin-dependent kinase 5 inhibitory (Cdk5i) peptide, focusing on the remarkable cross-species conservation of its amino acid sequence. The **Cdk5i peptide**, a promising therapeutic candidate for neurodegenerative diseases, is derived from the T-loop of Cdk5, a region critical for the interaction with its pathological activator, p25.[1] The high degree of conservation of this sequence across various species underscores its fundamental role and highlights the potential for broad therapeutic applicability.

Quantitative Analysis of Cdk5i Peptide Performance

The **Cdk5i peptide** has demonstrated high-affinity binding to the pathogenic Cdk5/p25 complex, effectively inhibiting its kinase activity.[2] This targeted action is crucial for its therapeutic potential, as the aberrant hyperactivity of the Cdk5/p25 complex is a key driver of neurodegeneration.[3][4]

| Parameter | Value | Species Model | Reference |
|---|--|---------------|-----------|
| Binding Affinity (Kd) of Cdk5i for Cdk5/p25 | 0.17 μ M | In vitro | [2] |
| Comparative Binding Affinity | >40-fold stronger for Cdk5/p25 than for Cdk5 alone | In vitro | [1] |

Cross-Species Conservation of the Cdk5 T-Loop Sequence

The 12-amino-acid sequence of the **Cdk5i peptide** (ARAFGIPVRCYS) is derived from the activation loop (T-loop) of Cdk5.[1] This region is highly conserved across a wide range of species, from invertebrates to mammals, indicating a strong evolutionary pressure to maintain its structure and function. This conservation is a key factor supporting the potential for the **Cdk5i peptide** to be effective across different animal models and eventually in humans.

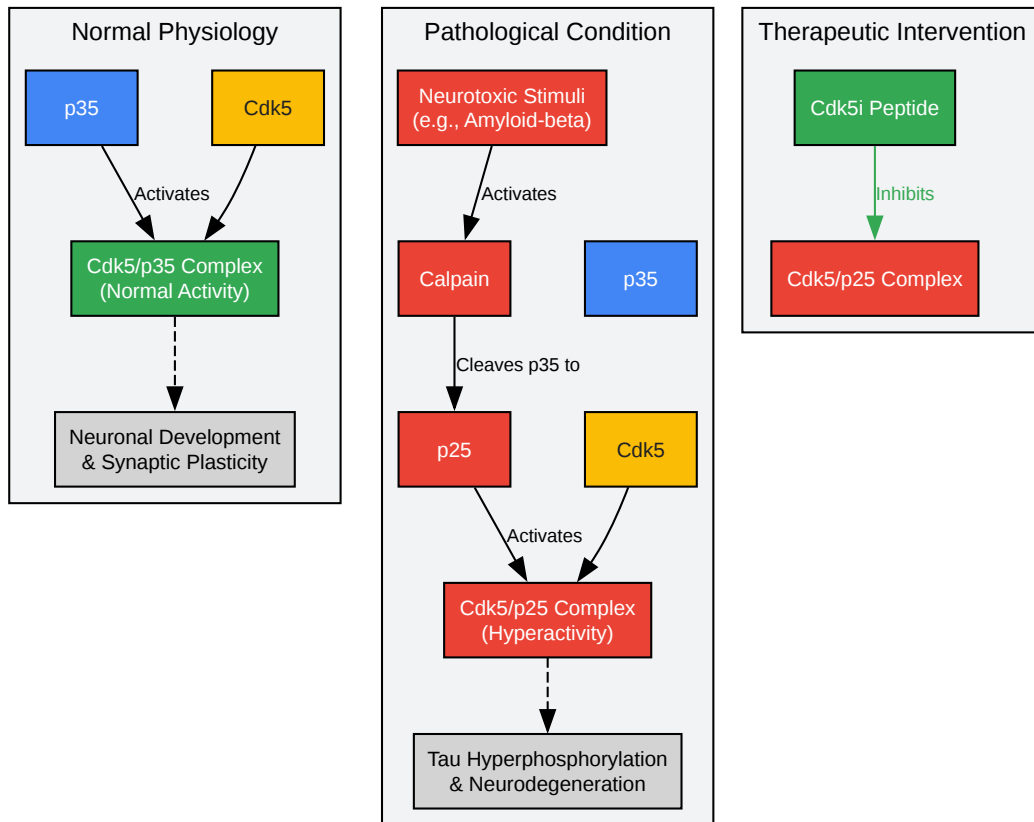
| Species | Cdk5 T-Loop Sequence (Amino Acids 144-171) | Cdk5i Peptide Region (148-159) |
|-------------------------------------|--|--------------------------------|
| Homo sapiens (Human) | DFGLARAFGIPVRCYSAEVVT LWYRPD | ARAFGIPVRCYS |
| Mus musculus (Mouse) | DFGLARAFGIPVRCYSAEVVT LWYRPD | ARAFGIPVRCYS |
| Rattus norvegicus (Rat) | DFGLARAFGIPVRCYSAEVVT LWYRPD | ARAFGIPVRCYS |
| Danio rerio (Zebrafish) | DFGLARAFGIPVRCYSAEVVT LWYRPD | ARAFGIPVRCYS |
| Xenopus laevis (Frog) | DFGLARAFGIPVRCYSAEVVT LWYRPD | ARAFGIPVRCYS |
| Drosophila melanogaster (Fruit Fly) | DFGLARAFGIPVRCHSAEVVT LWYRPD | ARAFGIPVRCHS |

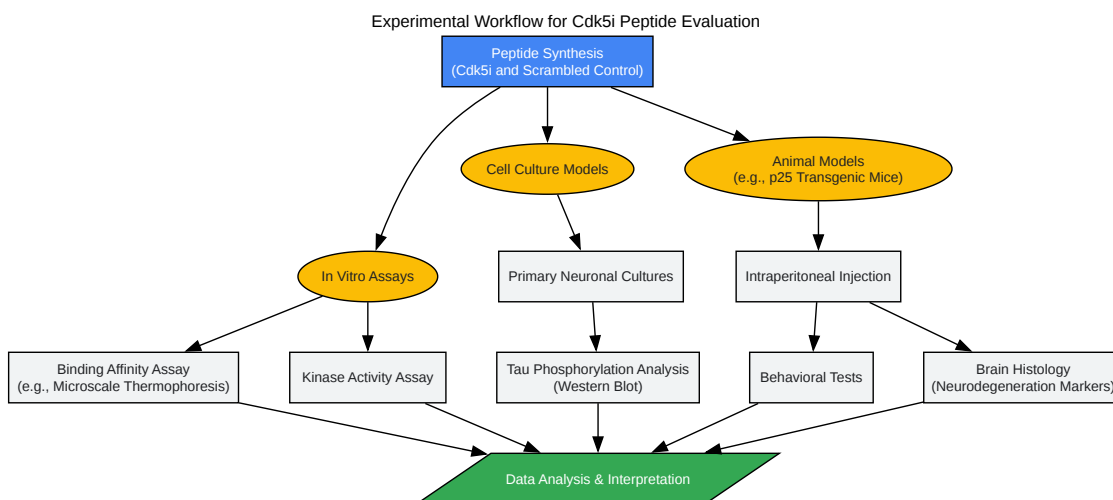
Note: The **Cdk5i peptide** sequence is perfectly conserved among the vertebrate species listed. A single amino acid variation is observed in the fruit fly sequence.

Signaling Pathway and Experimental Workflow

To understand the context of Cdk5i's action and the methods used to evaluate it, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Cdk5 Signaling Pathway in Neurodegeneration





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